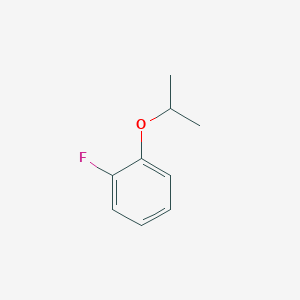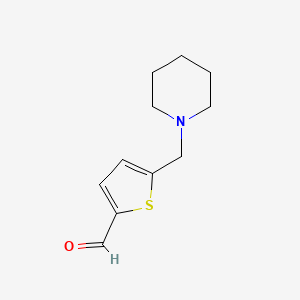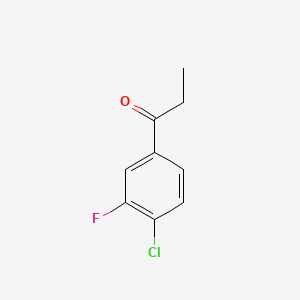
1-(4-Chloro-3-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO . It is also known by several other names such as p-fluoro-A-chloropropiophenone, 3-chloro-1-(4-fluorophenyl)propan-1-one, and 3-Chloro-4-Fluoropropiophenone .
Molecular Structure Analysis
The molecular structure of 1-(4-Chloro-3-fluorophenyl)propan-1-one consists of a three-carbon backbone attached to a chloro-fluoro-substituted phenyl ring . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
1-(4-Chloro-3-fluorophenyl)propan-1-one has a molecular weight of 186.611 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 263.6±20.0 °C at 760 mmHg . The compound’s exact melting point is not available .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1-(4-Chloro-3-fluorophenyl)propan-1-one and its derivatives have been synthesized and structurally characterized in various studies. The Claisen-Schmidt condensation reaction has been employed to synthesize chalcone derivatives, such as (2E)-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. These compounds were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction. The crystal structure is stabilized through weak intermolecular interactions, and Hirshfeld surfaces analysis has been used to quantify these interactions (Salian et al., 2018).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of similar compounds have been investigated. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and its structure confirmed by IR and single-crystal X-ray diffraction studies. Vibrational wavenumbers were calculated using HF and DFT methods, with a focus on the hyper-conjugative interaction and charge delocalization through NBO analysis. The study also explored the molecule's first hyperpolarizability, indicating potential nonlinear optical (NLO) properties (Najiya et al., 2014).
Antimicrobial Activity
Compounds derived from 1-(4-Chloro-3-fluorophenyl)propan-1-one have shown promising antimicrobial activity. Novel derivatives were synthesized and evaluated for their antimicrobial efficacy. The structure-activity relationship highlighted the influence of substituents on the phenyl ring towards antimicrobial potency (Nagamani et al., 2018).
Vibrational Spectroscopy and Computational Analysis
Vibrational spectroscopy, including FT-IR and Laser-Raman, combined with computational analysis (M06-2X and B3LYP), has been utilized to study the structure of derivatives like 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone. These studies offer insights into molecular geometry, vibrational data, and electronic properties such as HOMO-LUMO transitions, contributing to a deeper understanding of these compounds' chemical behavior (Sert et al., 2014).
Asymmetric Synthesis and Chiral Intermediates
Asymmetric synthesis techniques have been applied to produce chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol, which are valuable in the synthesis of antidepressant drugs. This involves the use of microbial reductases to achieve high enantioselectivity, highlighting the potential of biocatalysis in generating chiral compounds for pharmaceutical applications (Choi et al., 2010).
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPWFFVVAPSNJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280619 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)propan-1-one | |
CAS RN |
1017779-67-7 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

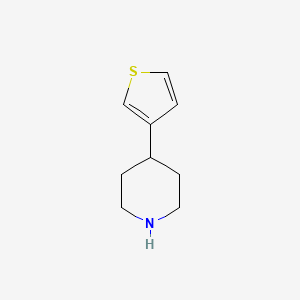
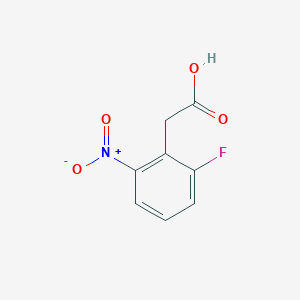
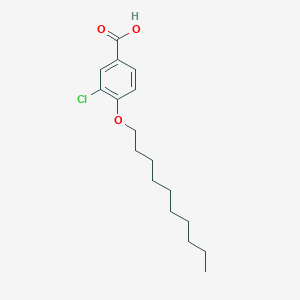
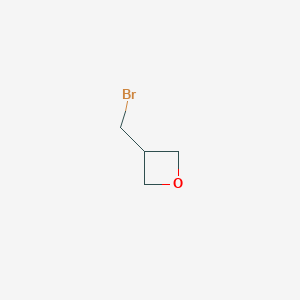
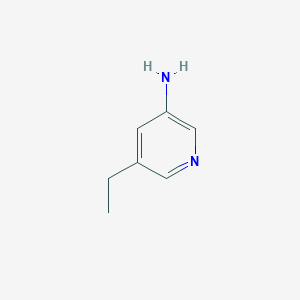
![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)
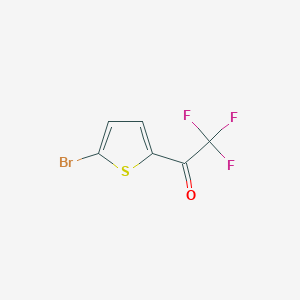
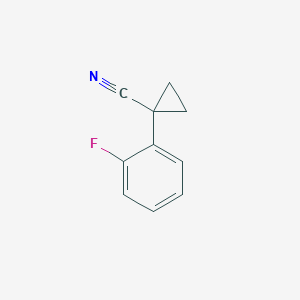
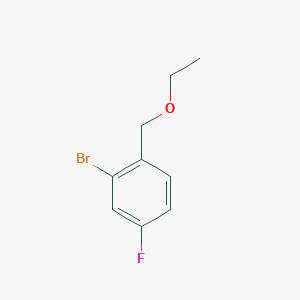
![2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide](/img/structure/B1342057.png)
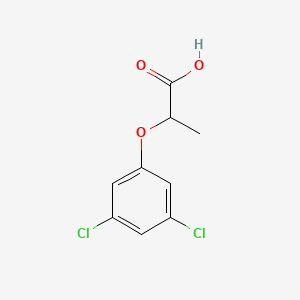
![2-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1342062.png)
